2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid
Description
Structural Characteristics and IUPAC Nomenclature
The compound features a tetrahydro-pyrido[4,3-b]indole core, where the pyridine ring is partially saturated, and the indole moiety retains aromaticity. The IUPAC name, 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid , reflects the Boc-protected secondary amine at position 2 and the carboxylic acid at position 8. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₄ |
| Molecular Weight | 316.35 g/mol |
| SMILES Notation | CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O |
| Key Functional Groups | Boc-protected amine, carboxylic acid |
The Boc group enhances stability during synthetic manipulations, while the carboxylic acid enables conjugation or salt formation for improved solubility.
Historical Context in Heterocyclic Chemistry Research
The synthesis of pyridoindole derivatives dates to the early 20th century, with the Fischer indole synthesis (developed in 1883) serving as a foundational method for constructing indole rings. The tetrahydro-pyrido[4,3-b]indole scaffold emerged as a focus in the 1960s–1970s, particularly for studying serotonin antagonists. For example, arylhydrazones of 4-piperidones were cyclized via Fischer indolization to yield tetrahydro-pyridoindoles, demonstrating the scaffold’s adaptability.
The introduction of Boc protection in the late 20th century revolutionized the synthesis of nitrogen-containing heterocycles by enabling selective functionalization. Modern advances, such as microwave-assisted cyclizations and solid-phase peptide synthesis, have further streamlined the production of derivatives like this compound.
Role in Medicinal Chemistry Scaffold Development
The tetrahydro-pyrido[4,3-b]indole core is a privileged structure in drug discovery due to its ability to mimic bioaminergic neurotransmitters and interact with diverse biological targets. Key applications include:
- Kinase Inhibition : Derivatives of this scaffold have shown activity against c-Met kinase, a receptor tyrosine kinase implicated in cancer metastasis. For instance, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles modified with triazolopyrazine groups exhibited submicromolar IC₅₀ values in enzymatic assays.
- Antimicrobial Agents : Structural analogs with electron-withdrawing substituents demonstrate broad-spectrum activity against bacterial pathogens.
- Neuroactive Compounds : The scaffold’s resemblance to tryptamine derivatives enables modulation of serotonin and melatonin receptors.
A recent study highlighted the scaffold’s utility in designing potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) proteins, where the Boc group improved metabolic stability.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-7-6-14-12(9-19)11-8-10(15(20)21)4-5-13(11)18-14/h4-5,8,18H,6-7,9H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLGLPDRQJBJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679423 | |
| Record name | 2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300715-96-2 | |
| Record name | 2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences the function of these targets . This interaction often results in changes in cellular processes, leading to the observed biological activities.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being exhibited.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, the effects could potentially include changes in cellular signaling, gene expression, and metabolic processes .
Biological Activity
2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid (CAS: 300715-96-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 303.33 g/mol. The compound features a pyridoindole core structure that is known for various biological activities.
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial activity of derivatives related to the pyridoindole core. For example, compounds derived from tetrahydro-β-carbolines have shown significant inhibitory effects against Plasmodium falciparum, the causative agent of malaria. The IC50 values for these compounds range from 4.00 ± 0.53 to 35.36 ± 4.86 μM against both chloroquine-sensitive and chloroquine-resistant strains .
Table 1: Antiplasmodial Activity of Tetrahydro-β-carboline Derivatives
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound 7 | 4.00 ± 0.53 | High |
| Compound 6 | 17.95 ± 9.46 | Moderate |
| Compound 8 | 35.36 ± 4.86 | Low |
Cystic Fibrosis Modulation
The compound has also been investigated for its potential as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). In vitro studies demonstrated that certain derivatives could rescue the gating defect associated with CFTR mutations (F508del and G551D), suggesting a promising role in treating cystic fibrosis . The efficacy was assessed through structure-activity relationship studies leading to the identification of potent analogs.
Table 2: Efficacy Data of Pyridoindole Derivatives in CFTR Modulation
| Compound | E_max | EC50 (μM) |
|---|---|---|
| Compound A | 0.85 | 0.25 |
| Compound B | 0.72 | 0.40 |
| Compound C | n.a. | >20 |
The mechanism by which these compounds exert their biological effects involves interaction with specific enzymes and receptors within the target cells. Molecular docking studies suggest that the protonated form of the compound plays a crucial role in its physiological effects .
Case Studies
- Antimalarial Screening : A study evaluated several derivatives for their antimalarial properties using standard in vitro methods against two strains of P. falciparum. The results indicated that certain modifications to the pyridoindole structure significantly enhanced antiplasmodial activity while maintaining low cytotoxicity towards human cells .
- Cystic Fibrosis Potentiation : Research focused on the ability of specific tetrahydro-γ-carboline derivatives to improve CFTR function in FRT cells showed that enantiomerically pure compounds exhibited superior efficacy compared to their racemic counterparts . This emphasizes the importance of stereochemistry in drug design.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Physicochemical Data
Preparation Methods
Formation of the Tetrahydro-pyridoindole Core via Fischer Indole Synthesis
- Starting Materials: The synthesis typically begins with a Boc-protected 4-piperidone and an aryl hydrazine derivative.
- Reaction Conditions: The Fischer indole synthesis is carried out under acidic conditions, often using hydrochloric acid (HCl) in dioxane or methanesulfonic acid as catalysts.
- Procedure: The aryl hydrazine reacts with the Boc-protected 4-piperidone to form an enehydrazine intermediate, which undergoes an acid-catalyzed-sigmatropic rearrangement, cyclization, and elimination of ammonia to yield the tetrahydro-γ-carboline core.
- Yields: Moderate to high yields (60–75%) are reported for this step, depending on the electronic nature of the aryl hydrazine and reaction conditions.
- Notes: Electron-poor hydrazines may require more forcing conditions, such as the use of trifluoroboron etherate complexes, to achieve satisfactory yields.
Introduction of the Boc Protecting Group
- The Boc group is introduced on the nitrogen at position 2 of the tetrahydro-pyridoindole to protect the amine functionality during subsequent synthetic steps.
- This is typically achieved by starting with Boc-protected 4-piperidone or by Boc protection after the core formation.
Functionalization at the 8-Position: Carboxylic Acid Formation
- The carboxylic acid group at the 8-position is either introduced directly via the starting materials or through subsequent oxidation of suitable precursors.
- The 8-carboxylic acid functionality is crucial for further derivatization, such as amide coupling reactions.
Amide Coupling and Derivatization
- The carboxylic acid group at position 8 allows for amide bond formation with various amines or heteroaryl carboxylic acids.
- Coupling Reagents: Commonly used reagents include EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in solvents like DMF (dimethylformamide).
- Reaction Conditions: Room temperature stirring for several hours typically suffices.
- Yields: High yields (up to 85%) and high purity (≥98.5% by HPLC) are achievable for these coupling reactions.
Deprotection and Purification
- After coupling, the Boc protecting group can be removed under acidic conditions, commonly using HCl in dioxane or other acid-mediated protocols.
- Deprotection yields are high (around 90%) with maintained product purity (>95%).
- Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to ensure the desired purity for biological or further synthetic applications.
Summary Table of Key Synthetic Steps
Detailed Research Findings and Notes
- The Fischer indole synthesis is a versatile and reliable method for constructing the tetrahydro-pyridoindole core. The reaction mechanism involves an acid-catalyzed rearrangement and cyclization, which can be tuned by adjusting acid strength and temperature.
- The Boc protecting group is stable under the Fischer indole reaction conditions and can be selectively removed later, enabling flexible synthetic routes.
- Amide coupling using EDCI/HOBt is well-established for this compound class, providing high yields and purity essential for medicinal chemistry applications.
- The synthetic route allows for the preparation of various substituted analogues by changing the aryl hydrazine or the coupling partner, facilitating structure-activity relationship (SAR) studies.
- Advanced purification techniques such as chiral separation by semipreparative HPLC have been employed when enantiomerically pure compounds are required.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions should be optimized?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyridoindole core, followed by amide coupling or cyclization. For example, a method described in the literature uses anhydrous dichloromethane (DCM) as the solvent, diisopropylethylamine (DIPEA) as a base, and di-tert-butyl dicarbonate for Boc protection under nitrogen . Reaction time, stoichiometry of reagents (e.g., 1.05 eq. of Boc anhydride), and temperature (0°C to room temperature) are critical to achieving high yields (>90%) . Post-synthesis deprotection steps (e.g., HCl-mediated THP removal) require careful pH control and purification via preparative HPLC .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- HPLC : Purity validation (e.g., ≥97% as reported in commercial batches) using reverse-phase columns with UV detection at 254 nm .
- NMR : 1H/13C NMR to confirm the Boc group (tert-butyl signals at ~1.4 ppm) and pyridoindole backbone integrity .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₇H₂₀N₂O₄, MW 316.35) and rule out side products .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Face shields are recommended during large-scale synthesis .
- Ventilation : Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation (GHS H335) .
- Waste Disposal : Follow institutional guidelines for organic waste, as ecological toxicity data are incomplete .
Advanced Research Questions
Q. How do structural modifications in the pyridoindole scaffold influence biological activity, particularly in enzyme inhibition?
Structure-activity relationship (SAR) studies reveal that saturation of the pyridoindole ring significantly impacts activity. For instance, the unsaturated derivative (compound 1 in ) showed micromolar-range aldose reductase inhibition, while its saturated analog (compound 2) was inactive. This suggests that planarity and conjugation in the heterocyclic core are critical for target binding . Further modifications, such as substituting the benzyl group with hydrophobic moieties, could enhance potency.
Q. What strategies can resolve contradictions in biological activity data between studies using this compound?
Discrepancies may arise from differences in:
- Purity : Batch-to-batch variability (e.g., 97% vs. 95% purity) can affect assay outcomes .
- Stereochemistry : Unreported enantiomeric ratios (e.g., racemic vs. chiral synthesis) may alter binding kinetics .
- Assay Conditions : Buffer composition (e.g., ionic strength) and enzyme sources (recombinant vs. native) should be standardized .
Q. How can reaction yields be optimized during the Boc-protection step in the synthesis of related pyridoindole derivatives?
Key optimizations include:
- Solvent Choice : Anhydrous DCM minimizes hydrolysis of Boc anhydride .
- Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates Boc protection .
- Workup : Sequential washes with 1M HCl and saturated NaHCO₃ improve purity by removing unreacted reagents .
Q. What are the implications of this compound's physicochemical properties on its solubility and bioavailability in pharmacological studies?
- Solubility : The carboxylic acid group confers moderate aqueous solubility (~1-5 mg/mL in PBS), but the Boc group increases lipophilicity (logP ~2.5), limiting passive diffusion .
- Bioavailability : Prodrug strategies (e.g., esterification of the carboxylic acid) or nanoformulation may enhance cellular uptake .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
